![molecular formula C8H6BrNO B12422168 Br-5MP-Propargyl](/img/structure/B12422168.png)
Br-5MP-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-5MP-Propargyl is a derivative of 5-Methylene pyrrolone. It is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. This compound is commonly utilized in protein bioconjugation and click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Br-5MP-Propargyl can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. The propargylation reaction serves as a strategic step in forming more complex structures.
Industrial Production Methods
The industrial production of this compound involves the use of propargylation agents and catalytic systems. The process typically includes the direct introduction of the propargyl moiety, followed by subsequent steps to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Br-5MP-Propargyl undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the cycloaddition process.
Azide-containing Molecules: React with the alkyne group in this compound during click chemistry reactions.
Major Products Formed
Cycloaddition Products: Formed from the CuAAc reaction between this compound and azide-containing molecules.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Scientific Research Applications of Br-5MP-Propargyl
This compound is a derivative of 5-Methylene pyrrolone (5MP) and is utilized in protein labeling . It functions as a click chemistry reagent, containing an alkyne group that enables it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with various molecules . 5-Methylene pyrrolones (5MPs) are thiol-specific, allowing this compound to target thiol groups in biological systems .
Case Studies
While specific case studies directly focusing on this compound are not detailed in the provided search results, its properties and applications can be inferred from similar chemical processes and the uses of related compounds:
- Protein Labeling : this compound's thiol-specificity makes it valuable for labeling proteins, which is essential in proteomics research . Labeled proteins can be used to study protein-protein interactions, protein localization, and post-translational modifications.
- Click Chemistry : As a click chemistry reagent, this compound can facilitate the creation of complex molecules and bioconjugates . This is particularly useful in drug discovery, where specific targeting and controlled reactions are crucial.
- Thiol-Specific Reactions : Given its reactivity with thiol groups, this compound can be employed in modifying cysteine residues in peptides and proteins . This modification can alter protein function or stability, providing a tool for biochemical investigations.
Mechanism of Action
Br-5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
5-Methylene pyrrolone: The parent compound of Br-5MP-Propargyl, used for thiol-specific protein modification.
Propargyl Derivatives: Other compounds containing the propargyl group, used in various synthetic and functionalization applications.
Uniqueness
This compound is unique due to its combination of the 5-Methylene pyrrolone core and the propargyl group. This combination allows for specific and reversible bioconjugation, making it highly valuable in scientific research and industrial applications .
Biological Activity
Br-5MP-Propargyl, or 5-methylenepyrrolidone propargyl bromide, is a compound notable for its unique biological activity, particularly its interactions with thiol-containing biomolecules. This article explores its biological properties, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound features a propargyl group attached to a 5-methylenepyrrolidone backbone. Its structure allows it to function effectively in bioconjugation and protein labeling due to its thiol-specific reactivity and reversible binding capabilities. This dual functionality positions it as a versatile reagent in chemical biology.
Compound Name | Structure Type | Key Features |
---|---|---|
This compound | Alkyl halide | Thiol-specific bioconjugation reagent |
Propargyl Bromide | Alkyne | Used in organic synthesis; lachrymator |
5-Methylenepyrrolidone | Lactam | Precursor for this compound; involved in bioconjugation |
3-Bromo-1-butyne | Alkyne | Similar reactivity profile; used in organic synthesis |
This compound selectively reacts with thiol groups found in proteins, enabling the labeling of these biomolecules without significantly altering their biological functions. This specificity is crucial for studying protein interactions and dynamics within biological systems. The reversible nature of its binding suggests potential applications in controlled drug delivery systems, where release can be modulated by environmental changes.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its interactions with different proteins. Research indicates that it can effectively label proteins, facilitating the analysis of protein interactions in proteomics. Notably, its ability to maintain the biological activity of the labeled proteins makes it an invaluable tool for researchers.
Case Studies
-
Protein Labeling
- A study demonstrated that this compound could label proteins containing reactive thiol groups without compromising their function. This property was utilized to track protein interactions in live cells, providing insights into cellular processes.
-
Drug Delivery Systems
- Research explored the use of this compound in drug delivery applications. By modifying the compound's structure, researchers were able to create a system that allows for controlled release of therapeutic agents, enhancing treatment efficacy while minimizing side effects.
-
Bioconjugation Applications
- In another study, this compound was employed as a bioconjugation reagent to attach fluorescent probes to specific proteins. This method enabled real-time visualization of protein dynamics within cellular environments.
Research Findings
Recent investigations into the bioactivity of small molecules like this compound have revealed significant insights into their mechanisms and potential therapeutic uses. Analysis from bioassays indicated that compounds with similar structures often exhibit diverse biological activities across multiple targets.
Summary of Findings
- Target Selectivity : this compound shows preferential reactivity towards thiol groups, making it highly selective compared to other compounds.
- Efficacy : In comparative studies, it demonstrated effective labeling capabilities while preserving protein functionality.
- Versatility : Its applications extend beyond basic research into potential therapeutic uses, particularly in drug delivery systems.
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2 |
InChI Key |
WMZUITIKINAAPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C(=O)N1CC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.